Companies such as Sigma-Aldrich and American Elements list the compound in their catalogs, but descriptions are limited to physical properties, safety information, and potential for custom synthesis [, ].
A search of scientific databases like PubChem reveals that patents exist for compounds with similar structures, suggesting potential for 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine in similar applications []. However, further investigation into the specific applications of these patents would be necessary.
2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine is an organic compound characterized by its unique structure, which consists of two piperidine rings connected by an ethyl chain. Its molecular formula is C13H27N3, and it has a molecular weight of 225.37 g/mol. The compound features a methyl group at the 4-position of one of the piperidine rings, contributing to its hydrophobic characteristics and flexibility in molecular conformation. This structural arrangement allows for various interactions with biological targets, making it a subject of interest in both chemical and biological research.
Reagents commonly used in these reactions include:
These reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal outcomes.
The biological activity of 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine is primarily linked to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Research indicates potential applications in areas such as cancer therapy, where compounds with similar structures have demonstrated cytotoxic effects and apoptosis induction in tumor cell models .
The synthesis of 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine typically involves the reaction between 1-methylpiperidine and piperidine-4-amine. This reaction is generally performed in a solvent like ethanol or methanol, often requiring a catalyst to enhance reaction efficiency.
In industrial settings, advanced techniques such as continuous flow synthesis are employed. This method allows for efficient and scalable production by continuously mixing reactants in a flow reactor, which improves control over reaction conditions and product yield.
2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine serves various applications across multiple fields:
Research into the interaction of this compound with biological targets has revealed its potential in modulating enzyme activities and receptor functions. Such interactions are critical for understanding its therapeutic applications, particularly in drug development aimed at treating conditions like cancer or neurodegenerative diseases .
Several compounds share structural similarities with 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(1-Methylpiperidin-4-yl)piperidin-4-amines | Contains one piperidine ring with a methyl group | Lacks the ethylene linker found in 2-[1-(...]. |
| 2-(1-Methylpiperidin-4-yl)ethanamine | Similar ethylene chain but only one piperidine ring | Less complex structure compared to 2-[1-(...]. |
| N,N-Dimethylpiperidines | Dimethylated piperidine derivatives | Different substituents lead to varied properties |
The presence of two interconnected piperidine rings distinguishes 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine from these similar compounds, potentially enhancing its biological activity and chemical versatility .